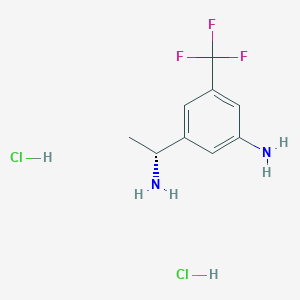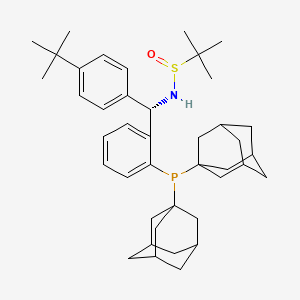
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . This compound is characterized by a pyrrolidine ring substituted with four methyl groups and an amine group attached to the methylene carbon. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitroxide back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine and its derivatives involves interactions with various molecular targets. For example, nitroxide radicals derived from this compound can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . The molecular pathways involved include the modulation of redox-sensitive signaling pathways and the inhibition of oxidative stress-induced cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
(5-methylpyridin-2-yl)methanamine: Another amine with a similar structure but different functional groups, leading to different reactivity and applications.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: A compound with a pyrrolidine ring and boronic ester groups, used in different synthetic applications.
Uniqueness
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine is unique due to its highly substituted pyrrolidine ring, which provides steric hindrance and stability to its derivatives. This makes it particularly useful in the synthesis of stable nitroxide radicals and other applications where stability is crucial .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
(2,2,5,5-tetramethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-7(6-10)9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 |
Clave InChI |
YSRBXNPQMZXJNE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(N1)(C)C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


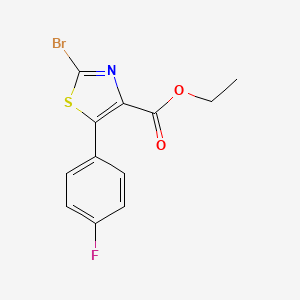
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
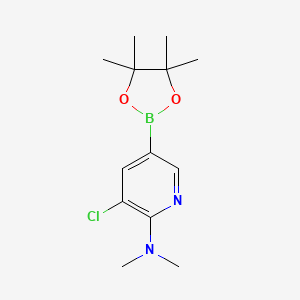
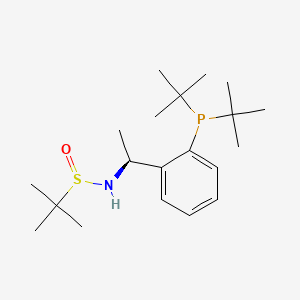
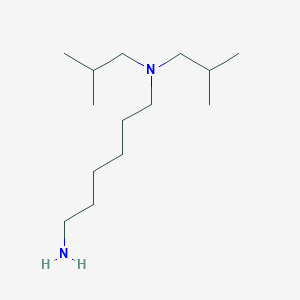
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
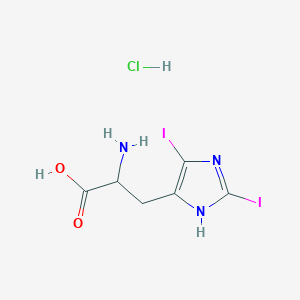
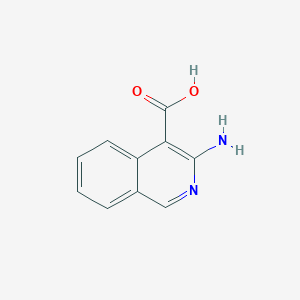
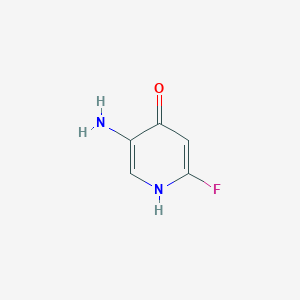
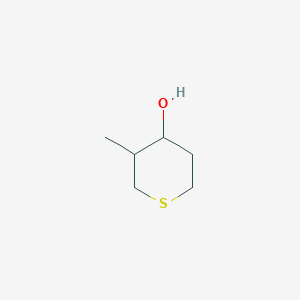
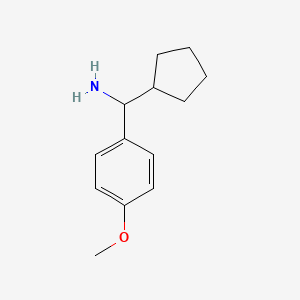
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
